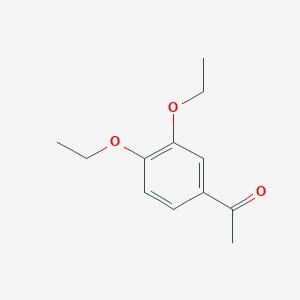

1-(3,4-Diethoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

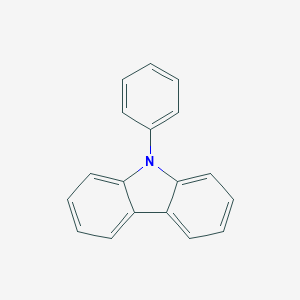

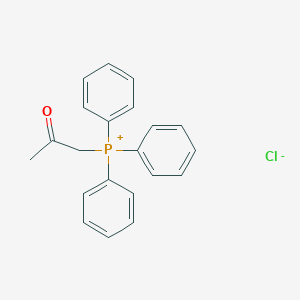

1-(3,4-Diethoxyphenyl)ethanone (DOPEA) is a chemical compound that is used in various scientific research applications. It is an aromatic ketone, which is a type of organic compound that contains a carbonyl group attached to two hydrocarbon groups. DOPEA has a wide range of uses in the laboratory, including as a reagent, in chromatography, and in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Material Science

1-(3,4-Diethoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of complex molecules and materials. For instance, its derivatives have been explored for the cleavage of β-O-4 bonds in lignin models, highlighting its potential in lignin valorization and the development of sustainable materials (T. Yokoyama, 2015). This research indicates the versatility of this compound derivatives in promoting chemical transformations that could benefit the field of renewable resources.

Advanced Oxidation Processes

This compound derivatives have been implicated in studies related to environmental remediation, specifically in advanced oxidation processes (AOPs). These processes are essential for the degradation of persistent organic pollutants in water. The work by Mohammad Qutob et al., 2022 demonstrates the critical role of similar compounds in elucidating degradation pathways and assessing biotoxicity of by-products in AOPs, underscoring the environmental relevance of this compound and its analogs.

Pharmacological and Biological Applications

Although explicitly excluding direct applications in drug use and dosage, it's noteworthy that derivatives similar to this compound are frequently studied in pharmacological contexts for their potential therapeutic effects. For example, Preeti Yadav et al., 2014 discuss chromones and their derivatives as radical scavengers with significant anti-inflammatory and anticancer properties. These findings highlight the broad utility of this compound derivatives in drug discovery and development, even though the direct application to drug dosage and side effects is beyond the scope of this discussion.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3,4-diethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUKZCPECCHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351554 |

Source

|

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1137-71-9 |

Source

|

| Record name | 1-(3,4-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)